Cas no 2229376-24-1 (2-1-(2-chloro-4-fluorophenyl)cyclobutylacetic acid)

2-1-(2-Chloro-4-fluorophenyl)cyclobutylacetic acid is a fluorinated cyclobutyl acetic acid derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a chloro-fluorophenyl substitution and a cyclobutyl ring, offers unique steric and electronic properties, making it a valuable intermediate in the synthesis of bioactive compounds. The presence of both chlorine and fluorine atoms enhances its reactivity in cross-coupling reactions and other functionalization processes. This compound exhibits good stability under standard conditions, facilitating handling and storage. Its distinct molecular framework may contribute to the development of novel inhibitors or ligands, particularly in medicinal chemistry, where fluorinated analogs are often explored for improved pharmacokinetic properties.
2-1-(2-chloro-4-fluorophenyl)cyclobutylacetic acid structure
2229376-24-1 structure
商品名:2-1-(2-chloro-4-fluorophenyl)cyclobutylacetic acid
CAS番号:2229376-24-1
MF:C12H12ClFO2
メガワット:242.673886299133
CID:6406702
PubChem ID:165648229

2-1-(2-chloro-4-fluorophenyl)cyclobutylacetic acid 化学的及び物理的性質

名前と識別子

    • 2-1-(2-chloro-4-fluorophenyl)cyclobutylacetic acid
    • EN300-1977938
    • 2229376-24-1
    • 2-[1-(2-chloro-4-fluorophenyl)cyclobutyl]acetic acid
    • インチ: 1S/C12H12ClFO2/c13-10-6-8(14)2-3-9(10)12(4-1-5-12)7-11(15)16/h2-3,6H,1,4-5,7H2,(H,15,16)
    • InChIKey: AHYFWWFSEQSWGL-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C=CC=1C1(CC(=O)O)CCC1)F

計算された属性

  • せいみつぶんしりょう: 242.0509855g/mol
  • どういたいしつりょう: 242.0509855g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 278
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

2-1-(2-chloro-4-fluorophenyl)cyclobutylacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1977938-0.05g
2-[1-(2-chloro-4-fluorophenyl)cyclobutyl]acetic acid
2229376-24-1
0.05g
$948.0 2023-09-16
Enamine
EN300-1977938-5g
2-[1-(2-chloro-4-fluorophenyl)cyclobutyl]acetic acid
2229376-24-1
5g
$3273.0 2023-09-16
Enamine
EN300-1977938-1g
2-[1-(2-chloro-4-fluorophenyl)cyclobutyl]acetic acid
2229376-24-1
1g
$1129.0 2023-09-16
Enamine
EN300-1977938-0.25g
2-[1-(2-chloro-4-fluorophenyl)cyclobutyl]acetic acid
2229376-24-1
0.25g
$1038.0 2023-09-16
Enamine
EN300-1977938-10.0g
2-[1-(2-chloro-4-fluorophenyl)cyclobutyl]acetic acid
2229376-24-1
10g
$5774.0 2023-06-02
Enamine
EN300-1977938-5.0g
2-[1-(2-chloro-4-fluorophenyl)cyclobutyl]acetic acid
2229376-24-1
5g
$3894.0 2023-06-02
Enamine
EN300-1977938-1.0g
2-[1-(2-chloro-4-fluorophenyl)cyclobutyl]acetic acid
2229376-24-1
1g
$1343.0 2023-06-02
Enamine
EN300-1977938-10g
2-[1-(2-chloro-4-fluorophenyl)cyclobutyl]acetic acid
2229376-24-1
10g
$4852.0 2023-09-16
Enamine
EN300-1977938-2.5g
2-[1-(2-chloro-4-fluorophenyl)cyclobutyl]acetic acid
2229376-24-1
2.5g
$2211.0 2023-09-16
Enamine
EN300-1977938-0.5g
2-[1-(2-chloro-4-fluorophenyl)cyclobutyl]acetic acid
2229376-24-1
0.5g
$1084.0 2023-09-16

2-1-(2-chloro-4-fluorophenyl)cyclobutylacetic acid 関連文献

2-1-(2-chloro-4-fluorophenyl)cyclobutylacetic acidに関する追加情報

Introduction to 2-1-(2-chloro-4-fluorophenyl)cyclobutylacetic acid (CAS No. 2229376-24-1)

2-1-(2-chloro-4-fluorophenyl)cyclobutylacetic acid (CAS No. 2229376-24-1) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique cyclobutyl and substituted phenyl moieties, exhibits promising pharmacological properties and potential therapeutic applications. In this article, we will delve into the structural features, synthesis methods, biological activities, and recent research advancements related to this compound.

The molecular structure of 2-1-(2-chloro-4-fluorophenyl)cyclobutylacetic acid is defined by its cyclobutyl ring and a substituted phenyl group. The presence of a chlorine and a fluorine atom on the phenyl ring imparts specific electronic and steric properties to the molecule, which can influence its interactions with biological targets. These structural characteristics make it an interesting candidate for various pharmaceutical applications.

The synthesis of 2-1-(2-chloro-4-fluorophenyl)cyclobutylacetic acid has been explored using several synthetic routes. One common approach involves the reaction of 2-chloro-4-fluorobenzaldehyde with cyclobutane carboxylic acid in the presence of a suitable catalyst. This method provides a high yield and purity of the target compound, making it suitable for large-scale production. Recent advancements in catalytic methods have further optimized this process, enhancing both efficiency and environmental sustainability.

In terms of biological activities, 2-1-(2-chloro-4-fluorophenyl)cyclobutylacetic acid has shown potential as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Furthermore, preliminary research has indicated that 2-1-(2-chloro-4-fluorophenyl)cyclobutylacetic acid may have antitumor effects. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism behind this activity is thought to involve the modulation of signaling pathways involved in cell proliferation and survival.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-1-(2-chloro-4-fluorophenyl)cyclobutylacetic acid in human subjects. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for further clinical development.

In addition to its therapeutic potential, 2-1-(2-chloro-4-fluorophenyl)cyclobutylacetic acid has also been studied for its use as a chemical probe in biological research. Its unique structure allows it to selectively bind to specific protein targets, making it a valuable tool for understanding protein function and interactions. This application has broad implications for drug discovery and development.

The environmental impact of 2-1-(2-chloro-4-fluorophenyl)cyclobutylacetic acid is another important consideration. Recent studies have focused on developing green synthesis methods that minimize waste generation and reduce the use of hazardous reagents. These efforts align with the growing emphasis on sustainable practices in chemical manufacturing.

In conclusion, 2-1-(2-chloro-4-fluorophenyl)cyclobutylacetic acid (CAS No. 2229376-24-1) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its potential therapeutic benefits, make it an exciting area of ongoing investigation. As research continues to advance, we can expect to see further developments in the understanding and utilization of this compound.

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